2-Amino-5-(2-chlorophenoxy)benzoic acid
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Overview
Description
2-Amino-5-(2-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position and a chlorophenoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chlorophenoxy)benzoic acid typically involves the reaction of 2-chlorophenol with 2-amino-5-bromobenzoic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the chlorophenol with the benzoic acid derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, phenolic derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-Amino-5-(2-chlorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chlorophenoxy)benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) channel, which plays a role in cellular calcium homeostasis . The inhibition of this channel can lead to neuroprotective effects and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound is structurally similar and also inhibits the TRPM4 channel.
2-Amino-5-chlorobenzoic acid: Another derivative of benzoic acid with similar chemical properties.
Uniqueness
2-Amino-5-(2-chlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the TRPM4 channel without affecting other related channels makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
117297-54-8 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-amino-5-(2-chlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-1-2-4-12(10)18-8-5-6-11(15)9(7-8)13(16)17/h1-7H,15H2,(H,16,17) |
InChI Key |
JTBDRRSGXABCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(=O)O)Cl |
Origin of Product |
United States |
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